molecular formula C6H6N2O4 B1362494 Uracil-5-ylacetic acid CAS No. 20763-91-1

Uracil-5-ylacetic acid

Cat. No. B1362494
CAS RN: 20763-91-1
M. Wt: 170.12 g/mol
InChI Key: ZVGODTQUYAKZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil-5-ylacetic acid is a compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol . The IUPAC name for this compound is 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid .


Molecular Structure Analysis

Uracil-5-ylacetic acid contains a total of 18 bonds, including 12 non-H bonds, 4 multiple bonds, 2 rotatable bonds, and 4 double bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Uracil-5-ylacetic acid has a molecular weight of 170.12 g/mol, an XLogP3 of -2.1, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . It also has an exact mass and monoisotopic mass of 170.03275668 g/mol, and a topological polar surface area of 95.5 Ų .

Scientific Research Applications

DNA Damage and Radiosensitivity

  • Radiosensitization in DNA : Uracil-5-yl radicals, formed upon radiation, contribute to DNA strand breakage and alkali-labile sites. Research suggests that under aerobic conditions, the uracil-5-peroxyl radical is formed, potentially serving as a damaging agent in DNA. However, the low reactivity of this radical suggests that hydrogen abstraction primarily occurs via the uracil-5-yl radical, even under aerobic conditions (Schyman, Eriksson, & Laaksonen, 2009).

Antiviral Properties

  • Antiviral Applications Against Tick-Borne Encephalitis Virus : Derivatives of uracil, including 5-(perylen-3-ylethynyl)uracil acetic acid, have shown high activities against tick-borne encephalitis virus (TBEV). These derivatives exhibit significant antiviral properties, suggesting potential applications in combating TBEV (Sapozhnikova et al., 2019).

Chemical Synthesis and Modification

  • Synthesis of 5-Substituted Uracil Derivatives : Research on the synthesis of various 5-substituted uracil derivatives indicates potential applications in nucleic acid modification and biochemistry. For instance, 5-(1-Hydroxyethyl)uracil, prepared from 5-acetyluracil, has been used in studies related to nucleic acid incorporation (Evans, Jones, & Walker, 1973).

Electron-Induced Reactions

  • Dissociative Electron Attachment Studies : Investigations into the electron-induced reactions of various 5-substituted uracil derivatives, such as 5-bromouracil, provide insights into their potential applications in areas like radiation chemistry and cancer therapy (Abdoul-Carime et al., 2000).

Antitumor Activity

  • Antitumor Evaluation : Studies on α-methylene-γ-butyrolactone-linked 5-substituted uracil nucleic acid bases have shown significant antitumor activities, highlighting the potential use of these compounds in cancer research and therapy (Kim et al., 1996).

Photophysical Studies

  • Fluorescence Studies : Analysis of the fluorescence properties of 5-aryl and 5-heteroaryl uracil nucleotides has broad implications for applications in chemical biology and biomolecular chemistry, particularly in the development of fluorescent probes (Pesnot et al., 2013).

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGODTQUYAKZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305198
Record name Uracil-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uracil-5-ylacetic acid

CAS RN

20763-91-1
Record name NSC169680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uracil-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl (2-thiouracil-5-yl)acetate (33, 7.8 g, 36 mmol) was mixed with chloroacetic acid (1.9 g, 20 mmol) and water (47 ml) and refluxed for 2 hours. Concentrated hydrochloric acid (22 ml) was added and the reaction mixture was refluxed overnight. The reaction mixture was filtered and the precipitate was washed once with water and dried. The procedure was repeated with the precipitate in place of 8 yielding 4.19 g (68%) of the title compound as a white solid. 1H-NMR (DMSO-d6/TMS): 2=3.13 (s, 2H, CH2COO); 7.35 (d, 1H, J=6.5 Hz, H-6); 10.74 (m, 1H, H-1); 11.09 (s, 1H, H-3); 12.20 (br, 1H, COOH). 13C-NMR (DMSO-d6/TMS): δ=31.3 (CH2COO); 106.6 (C-5); 139.7 (C-6); 151.2 (C-2); 164.0 (C-4); 171.9 (COOH).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uracil-5-ylacetic acid
Reactant of Route 2
Uracil-5-ylacetic acid
Reactant of Route 3
Uracil-5-ylacetic acid
Reactant of Route 4
Uracil-5-ylacetic acid
Reactant of Route 5
Uracil-5-ylacetic acid
Reactant of Route 6
Uracil-5-ylacetic acid

Citations

For This Compound
1
Citations
FH Zhai, YF Chen, Y Zhang, WJ Zhao… - FEMS Microbiology …, 2021 - academic.oup.com
Solid-state fermentation with Agaricus brasiliensis and Agaricus bisporus on whole grain wheat was carried out. Phenolic compounds and antioxidant properties of fermented wheat …
Number of citations: 5 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.